2-(benzylthio)-1-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone
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Overview
Description
2-(Benzylthio)-1-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone is a complex organic compound featuring a diazepan ring, a pyrazolyl group, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-1-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone typically involves multiple steps, including the formation of the diazepan ring and the introduction of the thioether and pyrazolyl groups. Commonly, the synthetic pathway might start with the preparation of a diazepan precursor, followed by sulfonylation, and then subsequent reactions to introduce the pyrazolyl and benzylthio groups. Reaction conditions often require careful control of temperature and pH, and the use of catalysts to facilitate specific steps.
Industrial Production Methods
Scaling up the production of this compound for industrial purposes involves optimizing each step for yield and purity. Continuous flow reactors and automated synthesis may be employed to maintain consistent conditions and improve efficiency. Purification processes such as crystallization or chromatography are essential to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylthio)-1-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl group, potentially yielding alcohol derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the diazepan ring and pyrazolyl group.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide or sodium periodate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions might involve halides or sulfonates as leaving groups, with conditions tailored to achieve the desired transformation.
Major Products
The major products formed depend on the type of reaction:
Oxidation: Sulfoxides and sulfones
Reduction: Alcohol derivatives
Substitution: Varied derivatives depending on the substituents introduced
Scientific Research Applications
Chemistry
In chemistry, 2-(benzylthio)-1-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone can serve as a versatile intermediate for the synthesis of more complex molecules. Its multiple functional groups allow it to participate in diverse chemical transformations, making it useful in synthetic organic chemistry.
Biology and Medicine
This compound might exhibit biological activity due to its structural complexity, making it a potential candidate for drug discovery. The diazepan ring system is often found in compounds with neuroactive properties, and the pyrazolyl group may contribute to binding interactions with biological targets. Research may focus on its potential as an enzyme inhibitor or receptor modulator.
Industry
In industry, this compound could be used in the development of specialty chemicals or advanced materials. Its unique structure might impart specific physical or chemical properties desirable in certain applications.
Mechanism of Action
The mechanism by which 2-(benzylthio)-1-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone exerts its effects depends on its interaction with molecular targets. It may bind to enzymes or receptors, altering their activity through competitive inhibition or allosteric modulation. The sulfur-containing thioether group and the pyrazolyl moiety are likely involved in these interactions, potentially affecting signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-(Benzylthio)-1-(4-((3-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone
2-(Benzylthio)-1-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfinyl)-1,4-diazepan-1-yl)ethanone
2-(Methylthio)-1-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone
Highlighting Uniqueness
Compared to its analogs, 2-(benzylthio)-1-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone may exhibit unique binding properties or reactivity due to the specific arrangement of its functional groups. The presence of both a diazepan ring and a pyrazolyl sulfonyl group in the same molecule could confer distinct biochemical or pharmacological activities, setting it apart from similar compounds.
The world of chemical compounds is vast and intricate—hope you find this deep dive intriguing!
Properties
IUPAC Name |
2-benzylsulfanyl-1-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S2/c1-15-19(16(2)21-20-15)28(25,26)23-10-6-9-22(11-12-23)18(24)14-27-13-17-7-4-3-5-8-17/h3-5,7-8H,6,9-14H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRKKMJQYIMGHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCCN(CC2)C(=O)CSCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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